molecular formula C6H10ClNO B2770346 (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride CAS No. 2287236-52-4

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride

Cat. No. B2770346
CAS RN: 2287236-52-4
M. Wt: 147.6
InChI Key: VAUYLMGGLPAIED-JEDNCBNOSA-N
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Description

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride, also known as FEA-HCl, is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is a chiral amine that has shown promise as a building block for the synthesis of various biologically active compounds.

Scientific Research Applications

Renewable Amine Synthesis

Researchers have explored the synthesis of renewable amines from furan derivatives, such as the transformation of 3-acetamido-5-acetylfuran into amino-substituted furans through hydrolysis and reduction processes. This work highlights the potential of furan derivatives in producing renewable chemicals, including amines, which are critical for various industrial applications (Liu et al., 2017).

Polymer Chemistry

In the field of polymer chemistry, furfuryl amine has been utilized as a chain extender to synthesize linear polyurethane bearing pendant furan groups. This research demonstrates the versatility of furan derivatives in creating polymers with unique properties, such as excellent thermal reversibility and mechanical strength (Du et al., 2014).

Novel Route to Pyrroles

Furan derivatives have also served as precursors in the synthesis of pyrroles, expanding the scope of known furan synthesis methods. The reaction of 2-(acylmethylene)propanediol diacetates with primary amines under palladium catalysis yields 1,2,4-trisubstituted pyrroles, showcasing the reactivity of furan derivatives in heterocyclic chemistry (Friedrich et al., 2002).

Biomass Conversion

The conversion of biomass-derived furanic compounds into useful chemicals is another significant application. Research in this area focuses on the catalytic reduction of furfural and 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts, illustrating the role of furan derivatives in the development of sustainable chemical processes (Nakagawa et al., 2013).

Furanic-Aliphatic Polyamides

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as sustainable alternatives to polyphthalamides. These materials can be used as high-performance materials, underlining the potential of furan derivatives in creating environmentally friendly polymers (Jiang et al., 2015).

properties

IUPAC Name

(1S)-1-(furan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUYLMGGLPAIED-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=COC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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